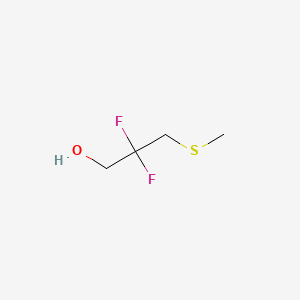![molecular formula C11H10F3NO2 B6604696 methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate CAS No. 2763758-80-9](/img/structure/B6604696.png)
methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate (MTCPC) is an organic compound that belongs to the class of heterocyclic carboxylates. It is a colorless to pale yellow solid that is insoluble in water and has a molecular weight of 255.26 g/mol. It is a versatile compound with a wide range of applications in organic synthesis, pharmacology, and materials science.
Mécanisme D'action
Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate has been shown to act as an enzyme inhibitor, which means that it binds to enzymes and prevents them from catalyzing reactions. It has also been shown to act as a competitive inhibitor, meaning that it competes with the substrate for the active site of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of enzymes involved in the synthesis of lipids and fatty acids. In vivo studies have shown that it can reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate is a versatile compound with a wide range of applications in the laboratory. It is relatively easy to synthesize, and it is stable in a variety of conditions. It is also non-toxic and has a low cost. However, there are some limitations to its use in the laboratory. It is not water soluble, so it must be used in a non-aqueous solvent. It is also sensitive to light, so it must be stored in a dark place.
Orientations Futures
Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate has a wide range of potential applications in the future. It could be used in the development of new drug delivery systems, as well as in the synthesis of new compounds. It could also be used in the development of new materials, such as polymers and nanomaterials. Additionally, it could be used in the development of new enzyme inhibitors and in the study of biochemical and physiological processes. Finally, it could be used in the study of the effects of environmental pollutants on human health.
Méthodes De Synthèse
Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate can be synthesized by a variety of methods, including the reaction of methyl 6-chloropyridine-3-carboxylate with trifluoromethylcyclopropane in the presence of aluminum chloride. This reaction yields this compound in a two-step process. An alternate method involves the reaction of methyl 6-chloropyridine-3-carboxylate with trifluoromethylcyclopropane in the presence of a palladium catalyst.
Applications De Recherche Scientifique
Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate has been studied extensively in the field of scientific research. It has been used in a variety of studies, including those related to drug delivery systems, enzyme inhibitors, and materials science. It has also been used in the synthesis of other compounds, such as the anticancer drug, paclitaxel.
Propriétés
IUPAC Name |
methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-17-9(16)7-2-3-8(15-6-7)10(4-5-10)11(12,13)14/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCMWRCOGMIEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)



![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6604651.png)
![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)
![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)


![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)

![tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans](/img/structure/B6604711.png)
